Steric Bulk and Rigidity vs. Glycine
2-Amino-2-cyclopentylacetic acid introduces significant steric bulk and conformational rigidity compared to glycine, the simplest amino acid. This is quantitatively reflected in the number of heavy atoms (10 vs. 5 for glycine) and the presence of a cyclic side chain, which restricts backbone flexibility. The rotatable bond count is 2, identical to glycine, but the cyclopentyl ring constrains the orientation of the alpha-carbon, a property not available in linear aliphatic amino acids [1]. This rigidity is a critical design element for creating peptidomimetics with defined secondary structures and enhanced target selectivity, a feature that cannot be achieved with glycine or other simple, flexible amino acids [2].
| Evidence Dimension | Molecular Structure and Flexibility |
|---|---|
| Target Compound Data | Molecular Weight: 143.18 g/mol; Heavy Atoms: 10; Rotatable Bonds: 2; Cyclopentyl side chain [1] |
| Comparator Or Baseline | Glycine: Molecular Weight: 75.07 g/mol; Heavy Atoms: 5; Rotatable Bonds: 1; Hydrogen side chain [3] |
| Quantified Difference | Increase of 8 heavy atoms and addition of a cyclic, conformationally restricting cyclopentyl group. |
| Conditions | Computed molecular descriptors and structural analysis. |
Why This Matters
The specific steric and conformational properties of the cyclopentyl group are essential for designing peptidomimetics that require a precise three-dimensional structure for target binding, a capability not offered by the achiral and flexible glycine.
- [1] PubChem. (2025). 2-Amino-2-cyclopentylacetic acid: Computed Properties. National Center for Biotechnology Information. CID 224366. View Source
- [2] NBinno. (2025). Innovations in Peptide Synthesis: The Impact of Fmoc-L-Cyclopentylglycine. View Source
- [3] PubChem. (2025). Glycine: Computed Properties. National Center for Biotechnology Information. CID 750. View Source
